

Fostriecin in Cancer Cell Line Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Fostriecin*

Cat. No.: *B15560244*

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Introduction

Fostriecin, a natural product isolated from *Streptomyces pulveraceus*, is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).^{[1][2]} By targeting these key serine/threonine phosphatases, **Fostriecin** disrupts cellular signaling pathways that are critical for cell cycle progression and survival, leading to cell cycle arrest and apoptosis in various cancer cell lines.^{[3][4]} These characteristics make **Fostriecin** a valuable tool for cancer research and a potential candidate for therapeutic development.

This document provides detailed application notes and experimental protocols for the use of **Fostriecin** in cancer cell line studies, intended to guide researchers in their investigation of its anti-cancer properties.

Mechanism of Action

Fostriecin exerts its primary anti-tumor effects through the potent and selective inhibition of the catalytic subunits of PP2A and PP4.^{[1][2]} This inhibition leads to the hyperphosphorylation of numerous downstream protein substrates, disrupting the normal regulation of key cellular processes. The primary consequence of **Fostriecin** treatment in cancer cells is the abrogation of the G2/M checkpoint, forcing cells to enter mitosis prematurely, which ultimately triggers apoptotic cell death.^{[5][6]}

Quantitative Data Summary

The inhibitory and cytotoxic potency of **Fostriecin** is summarized in the tables below. Table 1 details the half-maximal inhibitory concentrations (IC₅₀) against key enzyme targets, while Table 2 presents the growth inhibitory (GI₅₀) values across a panel of human cancer cell lines from the National Cancer Institute (NCI-60) screen.

Table 1: **Fostriecin** Enzyme Inhibition

Target Enzyme	IC ₅₀
Protein Phosphatase 2A (PP2A)	1.4 - 3.2 nM ^[1]
Protein Phosphatase 4 (PP4)	~3 nM
Protein Phosphatase 1 (PP1)	4 μM - 131 μM ^[1]
Topoisomerase II	40 μM

Table 2: **Fostriecin** Cytotoxicity (GI₅₀) in NCI-60 Human Cancer Cell Lines

Cancer Type	Cell Line	GI50 (μM)
Leukemia	CCRF-CEM	0.038
HL-60(TB)	0.045	
K-562	0.051	
MOLT-4	0.035	
RPMI-8226	0.042	
SR	0.034	
Non-Small Cell Lung Cancer	A549/ATCC	0.061
EKVX	0.039	
HOP-62	0.048	
HOP-92	0.055	
NCI-H226	0.052	
NCI-H23	0.058	
NCI-H322M	0.049	
NCI-H460	0.044	
NCI-H522	0.072	
Colon Cancer	COLO 205	0.053
HCC-2998	0.068	
HCT-116	0.051	
HCT-15	0.065	
HT29	0.075	
KM12	0.057	
SW-620	0.054	
CNS Cancer	SF-268	0.059

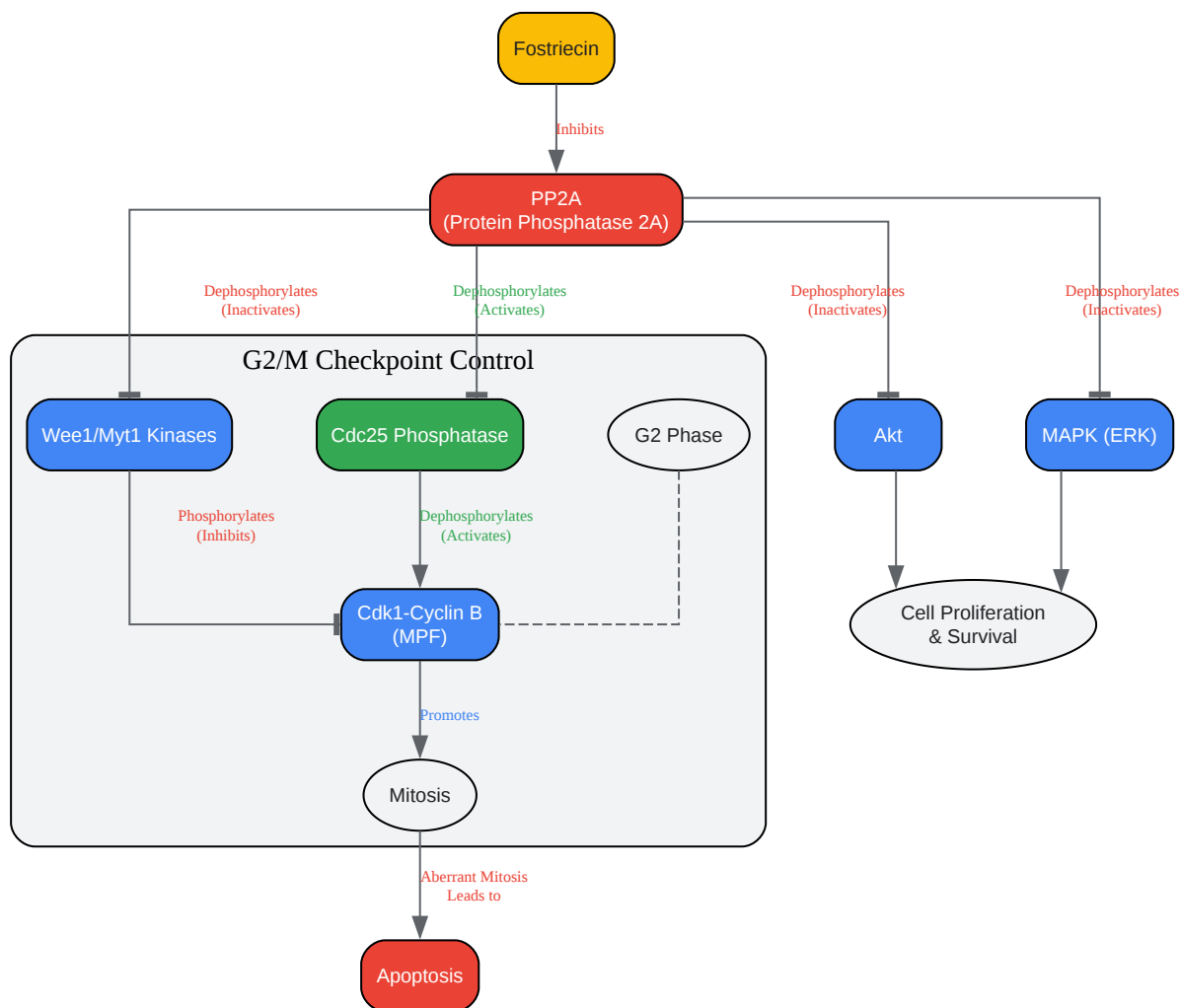
SF-295	0.063	
SF-539	0.056	
SNB-19	0.069	
SNB-75	0.071	
U251	0.062	
Melanoma	LOX IMVI	0.050
MALME-3M	0.064	
M14	0.047	
SK-MEL-2	0.058	
SK-MEL-28	0.073	
SK-MEL-5	0.066	
UACC-257	0.055	
UACC-62	0.049	
Ovarian Cancer	IGROV1	0.046
OVCAR-3	0.053	
OVCAR-4	0.049	
OVCAR-5	0.057	
OVCAR-8	0.048	
NCI/ADR-RES	0.081	
SK-OV-3	0.070	
Renal Cancer	786-0	0.060
A498	0.077	
ACHN	0.063	
CAKI-1	0.068	

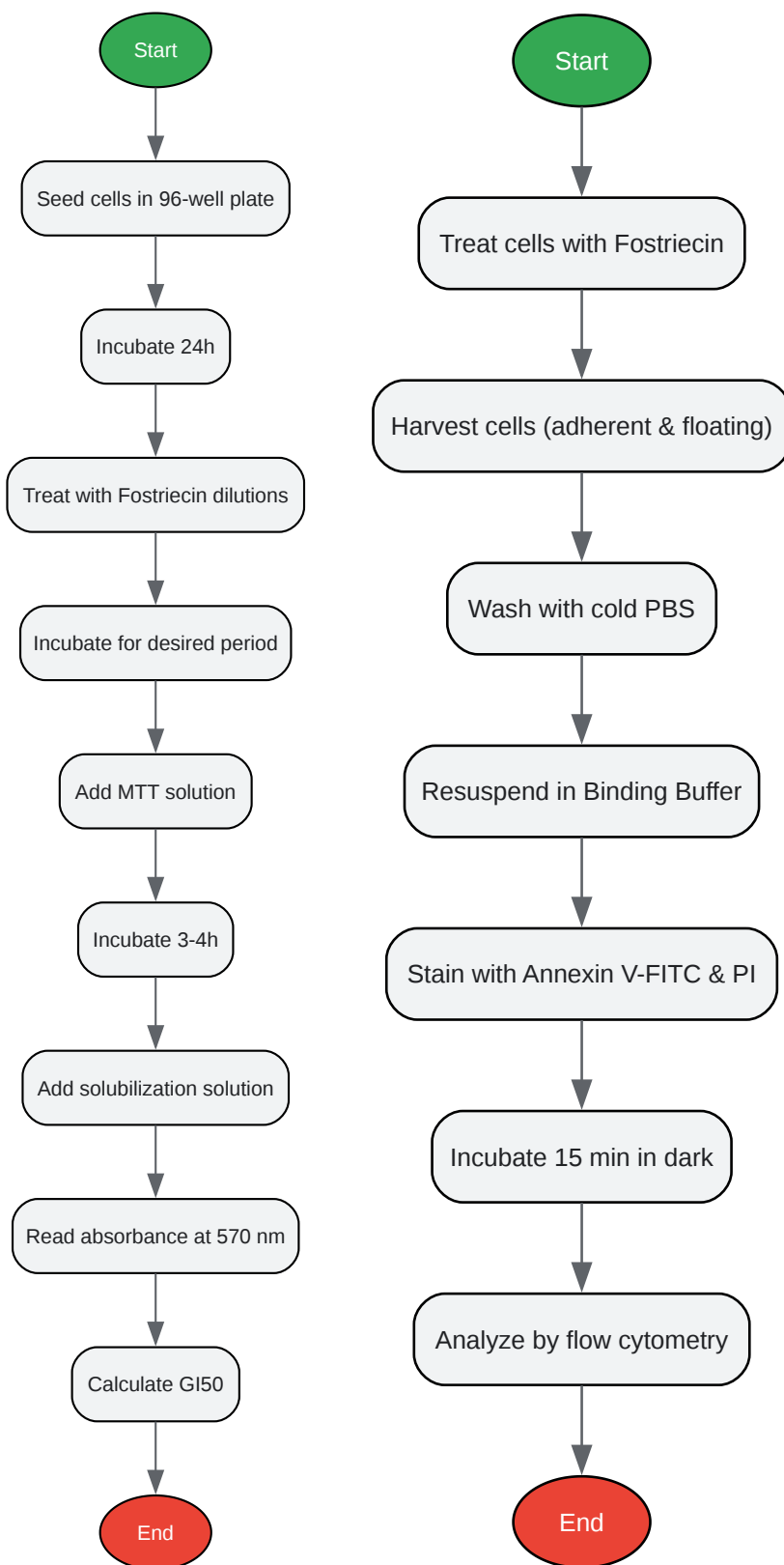
RXF 393	0.052	
SN12C	0.061	
TK-10	0.054	
UO-31	0.067	
Prostate Cancer	PC-3	0.074
DU-145	0.080	
Breast Cancer	MCF7	0.069
MDA-MB-231/ATCC	0.062	
HS 578T	0.078	
BT-549	0.059	
T-47D	0.065	
MDA-MB-468	0.056	

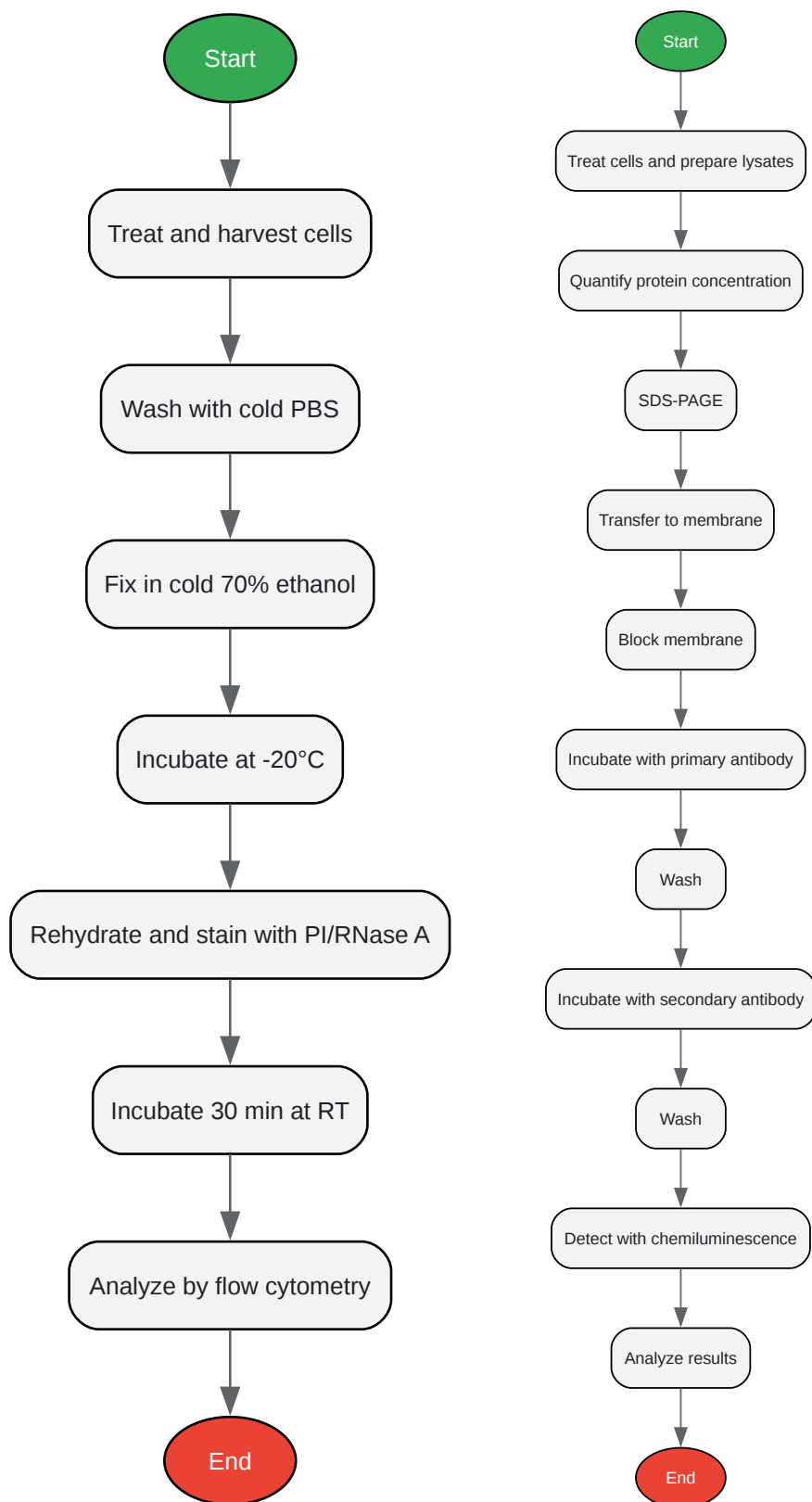
Data obtained from the NCI Developmental Therapeutics Program database (NSC: 339638). GI50 is the concentration of **Fostriecin** required to inhibit the growth of treated cells by 50% relative to untreated controls.

Signaling Pathways Affected by Fostriecin

Fostriecin's inhibition of PP2A disrupts the delicate balance of phosphorylation required for proper cell cycle control, primarily impacting the G2/M transition. The simplified pathway below illustrates the key molecular events downstream of **Fostriecin** treatment.







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